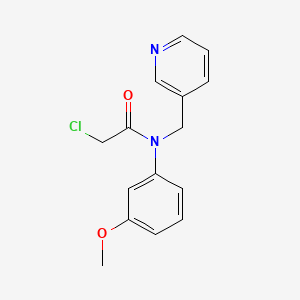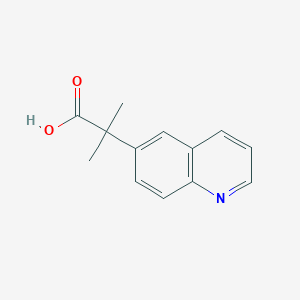
2-Methyl-2-(quinolin-6-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(quinolin-6-YL)propanoic acid is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds. It has the molecular formula C13H13NO2 .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.25 . It is a solid at room temperature . Its water solubility is calculated to be 0.155 mg/ml .Wissenschaftliche Forschungsanwendungen
Analytical Methods for Quality Control
2-Methyl-2-(quinolin-6-YL)propanoic acid derivatives are examined for their potential as active pharmaceutical ingredients (APIs), especially within the realm of antimicrobial drug development. The analysis and testing of analytical methods for quality control of these promising APIs have been demonstrated. Particularly, the significance of incorporating 13C NMR-spectroscopy for resolving tautomeric forms and employing liquid chromatography-mass spectrometry (LC-MS/MS) for identifying specific by-products in the synthesis process is highlighted Zubkov et al., 2016.
Molecular Interactions and Polymorphism
Research into amino alcohol salts with quinaldinate illustrates the diverse hydrogen bonding and π∙∙∙π stacking interactions leading to distinct structural motifs. These studies shed light on the molecular interactions and polymorphic behaviors of compounds related to this compound, providing insights into their structural diversity and potential applications in materials science Podjed & Modec, 2022.
Synthesis and Biological Activity Prediction
The synthesis of new amides of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids and the in silico prediction of their biological activity extend the molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones. This work underscores the methodologies for enhancing the yield of amide formations and discusses direct aminolysis of esters, contributing to pharmaceutical sciences Ruschak et al., 2016.
Antileukotrienic Agents Development
The synthesis of specific 2-methyl-3-phenylpropenoic acid derivatives as potential antileukotrienic agents illustrates the chemical innovation in targeting leukotriene-mediated diseases. The described synthesis process, alongside the evaluation of antiplatelet activity, highlights the therapeutic potential of these compounds in treating inflammation and related disorders Jampílek et al., 2004.
Sensing Applications
Derivatives of this compound have been explored for their application in sensing, specifically in detecting metal ions such as Al3+ and Zn2+. The study of these compounds' fluorescence sensing properties provides a foundation for developing sensitive and selective chemosensors, which are crucial in environmental monitoring and diagnostic applications Hazra et al., 2018.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that quinoline derivatives often interact with the hinge region of proteins, forming a hydrogen bond between the nitrogen of the quinoline and the backbone carbonyl of the target protein .
Mode of Action
Based on its structural similarity to other quinoline derivatives, it is likely that it interacts with its target proteins through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2-(quinolin-6-YL)propanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-methyl-2-quinolin-6-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJTGQVZLTFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2973153.png)
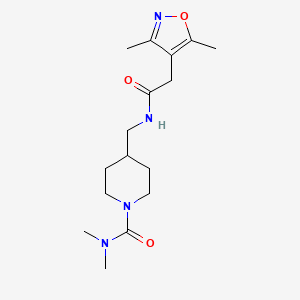
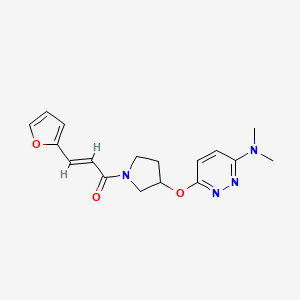


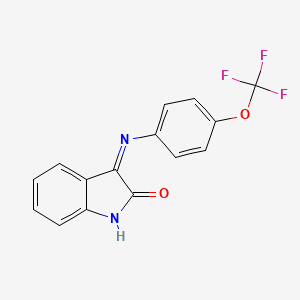
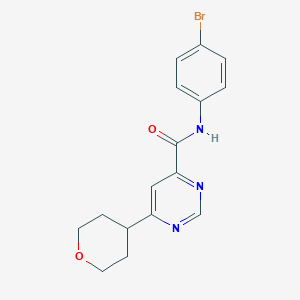
![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)



